[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound features a cyclohexyl backbone substituted with a hydroxy-ethylamino group, an isopropyl carbamate, and a tert-butyl ester moiety. Its molecular formula is inferred to be C₁₆H₃₀N₂O₃ (calculated based on structural analogs), with a molar mass of approximately 298.43 g/mol. It is highlighted in pharmaceutical research as a high-purity intermediate for drug formulations, emphasizing its role in optimizing solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)18(15(20)21-16(3,4)5)14-9-7-6-8-13(14)17-10-11-19/h12-14,17,19H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHANOEUGMEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of cyclohexylamine with isopropyl chloroformate to form the intermediate isopropyl carbamate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Neuropharmacological Potential
The hydroxyethylamino group suggests that this compound may interact with neurotransmitter systems, making it a candidate for neuropharmacological applications. Research indicates that compounds with similar structures can act as:
- Acetylcholinesterase inhibitors : Enhancing cholinergic transmission, which is beneficial in treating Alzheimer's disease.
- Sodium channel blockers : Providing anticonvulsant effects in epilepsy treatment.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Techniques such as:
- Molecular docking studies : To predict binding affinities to target proteins.
- Biological assays : To evaluate dosage-dependent effects and mechanisms of action.
These studies are essential for assessing therapeutic potential and safety profiles.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar carbamate derivatives. For instance:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives with hydroxyethylamino groups showed enhanced binding affinity to acetylcholinesterase, suggesting potential therapeutic benefits in cognitive disorders.
- Neuroprotective Effects : Research involving animal models indicated that compounds similar to [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester exhibited neuroprotective effects against oxidative stress, which could be relevant for neurodegenerative diseases.
Mechanism of Action
The mechanism by which [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s structural analogs differ in substituents, ester groups, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Physicochemical and Pharmacokinetic Profiles
- Solubility: The hydroxy-ethylamino group enhances water solubility compared to chloro or cyclopropyl derivatives.
- Stability : Tert-butyl esters resist hydrolysis better than benzyl esters, which are prone to esterase-mediated cleavage .
- Toxicity : Chloro-substituted analogs (e.g., CAS 1353963-65-1) show higher cytotoxicity in vitro, limiting their therapeutic utility .
Biological Activity
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the carbamate class, which is known for its diverse biological activities. This compound features a cyclohexyl group, an isopropyl carbamate moiety, and a hydroxyethylamino group, suggesting potential interactions with various biological systems. The following sections will explore its biological activity, potential therapeutic applications, and relevant research findings.
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key steps include:
- Formation of the cyclohexyl ring : Achieved through reactions such as Diels-Alder.
- Introduction of the hydroxyethylamino group : Via nucleophilic substitution using 2-aminoethanol.
- Formation of the carbamic acid ester : Typically done by reacting intermediates with tert-butyl chloroformate under basic conditions.
These synthetic routes are essential for maintaining the structural integrity necessary for biological activity.
The biological activity of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester can be attributed to its ability to interact with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, while the carbamic acid moiety can participate in covalent bonding with nucleophilic residues. Such interactions may modulate enzyme activity and influence various biological processes.
Pharmacological Potential
This compound shows promise in several therapeutic areas, primarily due to its structural features that may enhance solubility and bioavailability. Potential applications include:
- Neuropharmacology : The compound may act on neurotransmitter systems, similar to other carbamate derivatives like Donepezil and Rivastigmine, which are used in treating Alzheimer's disease.
- Enzyme Inhibition : It may serve as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester | Carbamate derivative | Potential neuropharmacological applications | Hydroxyethylamino group enhances solubility |
| Carbamazepine | Sodium channel blocker | Anticonvulsant | Established efficacy in epilepsy |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | Selective inhibition |
| Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease | Dual action on butyrylcholinesterase |
This table highlights how [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester compares to other known compounds in terms of structure and potential uses.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and enzyme inhibition properties of this compound using various cell lines. For example:
- Cytotoxicity Assays : These assays demonstrated dose-dependent effects on cell viability, indicating potential therapeutic windows for further exploration.
- Enzyme Interaction Studies : Investigations into its interaction with acetylcholinesterase showed competitive inhibition, suggesting a mechanism similar to established Alzheimer's treatments.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary findings indicate:
- Bioavailability : Enhanced absorption and distribution were observed compared to some traditional carbamate derivatives.
- Behavioral Assessments : Tests conducted on rodent models indicated improvements in memory-related tasks, supporting its potential use in cognitive disorders.
Q & A
Q. What are the optimized synthetic routes for [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, and how can multi-step strategies be designed to improve yield?
- Methodological Answer : A scalable synthesis typically involves:
- Step 1 : Protection of the secondary amine (cyclohexyl-hydroxyethylamine) using a tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Step 2 : Coupling the protected amine with isopropyl carbamic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to form the carbamate linkage.
- Step 3 : Deprotection under acidic conditions (e.g., TFA in DCM) to yield the final compound.
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate intermediates and final products. Solid-phase-supported synthesis (as in ) can enhance purity by minimizing side products .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexyl backbone, hydroxyethylamine, and tert-butyl ester groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in -NMR.
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+H]) with <2 ppm mass error.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) can assess purity (>95% by area under the curve). Cross-validate with elemental analysis (C, H, N) to resolve discrepancies between NMR and MS data .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., carbamate formation) be elucidated to address inconsistent yields?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to track carbonyl (C=O) stretching frequencies during carbamate formation.
- Isotopic Labeling : Use -labeled isopropyl chloroformate to trace oxygen incorporation into the carbamate group.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can identify transition states and energy barriers for carbamate coupling, revealing steric hindrance from the cyclohexyl group as a potential yield-limiting factor.
Q. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact the compound’s stability in biological matrices?
- Methodological Answer :
- Comparative Stability Assays : Incubate the compound and analogs (e.g., benzyl esters from ) in simulated physiological buffers (pH 7.4, 37°C).
- LC-MS/MS Monitoring : Quantify degradation products over 24–72 hours. Tert-butyl esters generally exhibit higher hydrolytic stability than benzyl analogs due to steric shielding of the carbonyl group .
- MD Simulations : Predict solvent accessibility of the carbamate group using GROMACS to correlate stability with substituent bulkiness.
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Technique Validation : If NMR suggests an unexpected conformation (e.g., chair vs. boat cyclohexane), validate with X-ray crystallography or NOE experiments.
- Error Analysis : For MS discrepancies, recalibrate instrumentation and compare with isotopic patterns.
- Benchmarking Computational Models : Use experimentally resolved structures (e.g., Cambridge Structural Database) to refine force field parameters in molecular mechanics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
